molecular formula C10H18FNO2 B13332796 (3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

Cat. No.: B13332796
M. Wt: 203.25 g/mol
InChI Key: MXJROZHGXBUKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

3-fluoro-4-methylpyrrolidine+tert-butyl chloroformatetert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate\text{3-fluoro-4-methylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate} 3-fluoro-4-methylpyrrolidine+tert-butyl chloroformate→tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

Industrial Production Methods: Industrial production of tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom in tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substitution reactions yield substituted pyrrolidines.
  • Oxidation reactions yield oxidized derivatives such as alcohols or ketones.
  • Reduction reactions yield alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents.
  • Explored for its activity against various biological targets.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. The tert-butyl ester group can increase the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Comparison:

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

MXJROZHGXBUKBW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.